molecular formula C24H28N2O5S B5482739 3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5482739
M. Wt: 456.6 g/mol
InChI Key: UMCCKVVDBABTBQ-LSDHQDQOSA-N
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Description

The compound belongs to a class of chemicals known for their complex synthesis processes and the potential for significant biological activities. While specific studies on this compound are limited, research on similar compounds provides insights into the synthesis, molecular structure, and chemical properties relevant to this class of chemicals.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, including redox-amination-aromatization and Friedel-Crafts acylation cascade processes. For example, Wu et al. (2016) developed an efficient method for the synthesis of pyrrolo[1,2-b]isoquinolin-10(5H)-ones, showcasing the intricate steps involved in constructing similar complex molecules (Wu et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups and heterocyclic rings. For instance, studies on polymorphs and crystal structure, such as the work by Wang et al. (2007), highlight the importance of molecular conformation and intermolecular interactions in defining the properties of these compounds (Wang et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving the compound likely include interactions typical of pyrrol-2-ones, such as acylation, amination, and carbamate formation. Kay and Punja (1970) and other researchers have explored reactions leading to the formation of various derivatives, indicating the reactivity of similar structures under different conditions (Kay & Punja, 1970).

Physical Properties Analysis

The physical properties of such complex organic molecules, including solubility, melting point, and crystalline structure, are determined by their molecular architecture. Research on related compounds provides insights into how structural variations influence these properties.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interaction with biological molecules, are crucial for understanding the potential applications of the compound. For instance, the study by Gein et al. (2007) on similar pyrrol-2-ones outlines the antibacterial and analgesic activities, suggesting a relationship between structure and bioactivity (Gein et al., 2007).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S/c1-16(2)31-18-7-5-17(6-8-18)22(27)20-21(19-4-3-15-32-19)26(24(29)23(20)28)10-9-25-11-13-30-14-12-25/h3-8,15-16,21,27H,9-14H2,1-2H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCCKVVDBABTBQ-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CS4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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